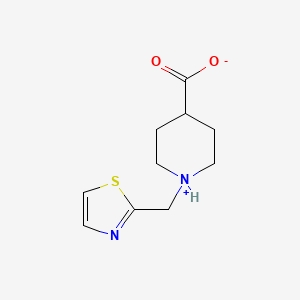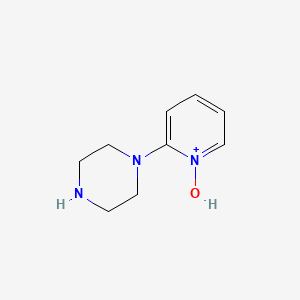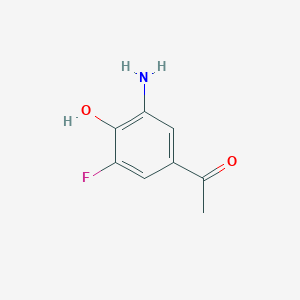
6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core linked to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring-opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to obtain the desired piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves high-pressure and high-temperature reactions. For example, the reaction of diethanolamine with methylamine at 250 bar and 200°C is a common method for producing N-methylpiperazine .
化学反応の分析
Types of Reactions
6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-tubercular properties.
Medicine: Explored for its potential use in developing new pharmaceutical drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of 6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-Methyl-1-piperazinecarbonyl chloride: Used as an intermediate in organic synthesis.
Uniqueness
6-(4-Methylpiperazine-1-carbonyl)-1,3-benzothiazol-2-amine is unique due to its specific structural features and the combination of a benzothiazole core with a piperazine moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-16-4-6-17(7-5-16)12(18)9-2-3-10-11(8-9)19-13(14)15-10/h2-3,8H,4-7H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOKEBLCWZJVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(2-Methoxyphenyl)amino]methyl}benzoic acid](/img/structure/B7847702.png)

![4-[2-(Dimethylamino)-1-hydroxyethyl]phenol](/img/structure/B7847711.png)




![4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoicacid](/img/structure/B7847746.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7847763.png)

![5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B7847784.png)


